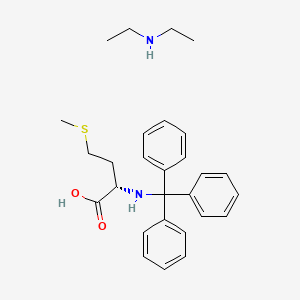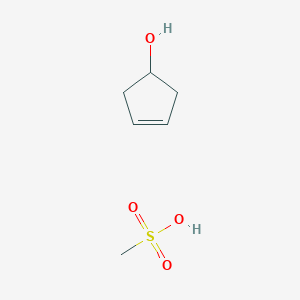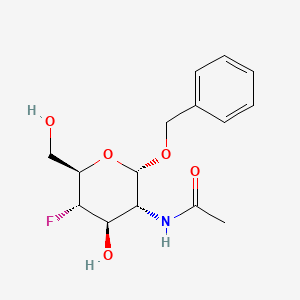
alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- is a synthetic compound that belongs to the class of glucopyranosides. This compound is characterized by the presence of a glucopyranoside moiety linked to a phenylmethyl group, with additional modifications including an acetylamino group and a fluorine atom. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, glycosylation, and subsequent deprotection and functionalization. Common reagents used in these reactions include acetyl chloride, benzyl alcohol, and fluorinating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the product’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or acetylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate-protein interactions and as a probe for glycosylation pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby affecting carbohydrate metabolism. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl alpha-D-glucopyranoside: A simpler glucopyranoside with a methyl group instead of the phenylmethyl and additional functional groups.
Phenylmethyl alpha-D-glucopyranoside: Lacks the acetylamino and fluorine modifications.
Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-: Similar structure but without the fluorine atom.
Uniqueness
Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro- is unique due to the presence of both the acetylamino and fluorine modifications, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C15H20FNO5 |
|---|---|
Poids moléculaire |
313.32 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11-,12-,13-,14+,15+/m1/s1 |
Clé InChI |
HAJHAJQQMKGKKF-ZSAUSMIDSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)F)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


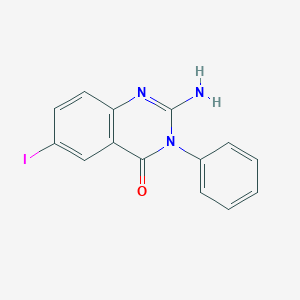
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)

![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)

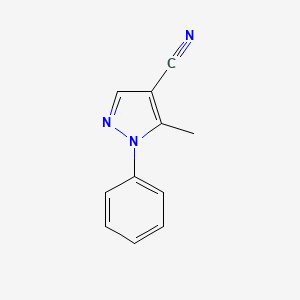
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)

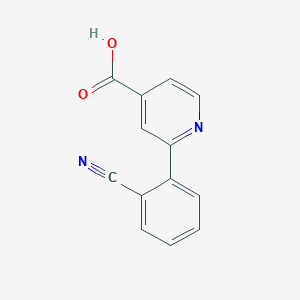
![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)
![(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B12338304.png)

